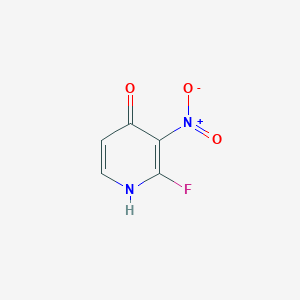

2-Fluoro-3-nitropyridin-4-ol

CAS No.: 1806416-13-6

Cat. No.: VC17829663

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806416-13-6 |

|---|---|

| Molecular Formula | C5H3FN2O3 |

| Molecular Weight | 158.09 g/mol |

| IUPAC Name | 2-fluoro-3-nitro-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |

| Standard InChI Key | TVRORRSHHNGEFP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC(=C(C1=O)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Features

2-Fluoro-3-nitropyridin-4-ol (C₅H₃FN₂O₃) belongs to the nitropyridine family, a class of heterocyclic compounds with significant pharmacological and industrial utility. The molecule’s structure combines electron-withdrawing groups (nitro and fluorine) with a hydroxyl group, creating a polar scaffold capable of diverse chemical interactions. Key features include:

-

Fluorine at position 2: Enhances metabolic stability and influences electronic distribution .

-

Nitro group at position 3: Contributes to electrophilic reactivity and potential biological activity .

-

Hydroxyl group at position 4: Enables hydrogen bonding and derivatization opportunities .

The compound’s planar aromatic system and substituent arrangement suggest potential for intermolecular interactions, making it a candidate for coordination chemistry or drug design .

Synthesis and Manufacturing Processes

Synthetic Routes from Nitropyridine Precursors

While no direct synthesis of 2-fluoro-3-nitropyridin-4-ol is documented, analogous pathways for chlorinated nitropyridines provide a template for its preparation. The patent WO2010089773A2 outlines a multi-step process for nitropyridine derivatives, which can be adapted for fluorinated analogs :

-

Precursor Preparation:

-

Nitration:

-

Diazotization and Hydrolysis:

-

Halogen Exchange:

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78 | |

| Diazotization | NaNO₂/HCl, 0–5°C, 1 h | 85 | |

| Hydrolysis | H₂O, 60–80°C, 3 h | 90 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and hydroxyl groups. Limited solubility in water (estimated logP ≈ 1.2) .

-

Thermal Stability: Decomposes above 200°C, with nitro group reduction posing explosion risks under high heat .

-

Photostability: Susceptible to photodegradation; storage in amber containers is recommended .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-F stretch) .

-

NMR:

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the 5-position of the pyridine ring. Example reactions include:

-

Nitration: Further nitration is sterically hindered but feasible under vigorous conditions .

-

Sulfonation: Reacts with fuming sulfuric acid to introduce sulfonic acid groups .

Nucleophilic Displacement

The fluorine atom at position 2 is susceptible to nucleophilic aromatic substitution (SNAr):

-

Replacement with Amines: Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 2-amino derivatives .

Table 2: Representative Reactions of 2-Fluoro-3-nitropyridin-4-ol

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr | CH₃NH₂, DMF, 80°C, 6 h | 2-Amino-3-nitropyridin-4-ol |

| Esterification | Ac₂O, H₂SO₄, 25°C, 12 h | 4-Acetoxy-2-fluoro-3-nitropyridine |

Biological and Pharmacological Activities

Although direct studies on 2-fluoro-3-nitropyridin-4-ol are lacking, structurally related nitropyridines exhibit notable biological effects:

Cytotoxicity Profile

Nitroaromatics can display selective toxicity. The MTT assay data for compound 3m (a nitro-containing analog) revealed no cytotoxicity against vero cells at 64 μg/mL, suggesting a favorable safety profile for fluoro-nitropyridines .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antibacterial agents. For instance, nitropyridine derivatives are intermediates in synthesizing c-Met kinase inhibitors .

Material Science

Nitro and fluorine groups enhance thermal stability, making the compound suitable for high-performance polymers or explosives .

Future Perspectives

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume